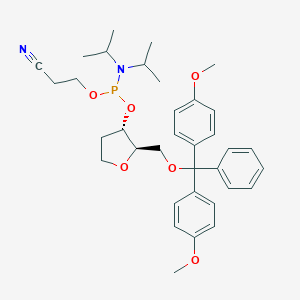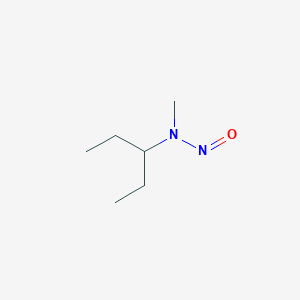
3-Pentanamine, N-methyl-N-nitroso-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pentanamine, N-methyl-N-nitroso-, also known as N-nitrosodimethylamine (NDMA), is a highly toxic and carcinogenic compound that has been widely studied due to its potential health hazards. NDMA is a yellowish liquid that is soluble in water and organic solvents, and is commonly used in the manufacturing of rubber, pesticides, and other industrial products. In recent years, NDMA has also been found to be a contaminant in some food and drug products, leading to concerns about its safety and regulatory implications.
作用機序
NDMA is believed to exert its carcinogenic effects through the formation of DNA adducts, which can lead to mutations and chromosomal abnormalities. NDMA can also induce oxidative stress and inflammation, which can contribute to the development of cancer and other diseases.
生化学的および生理学的効果
NDMA can affect various biochemical and physiological processes in the body, including the metabolism of drugs and other compounds. NDMA can inhibit the activity of certain enzymes, such as cytochrome P450, which can affect the clearance of drugs from the body. NDMA can also affect the levels of various neurotransmitters, such as dopamine and serotonin, which can affect mood and behavior.
実験室実験の利点と制限
NDMA has been used as a research tool in various studies, due to its ability to induce cancer and other health effects. However, the use of NDMA in laboratory experiments is limited by its toxicity and potential health hazards. Careful handling and disposal procedures are required to minimize exposure and ensure safety.
将来の方向性
Further research is needed to fully understand the mechanisms of NDMA toxicity and carcinogenicity, as well as its effects on human health and the environment. Future studies could focus on the development of new methods for NDMA detection and analysis, as well as the identification of potential biomarkers for NDMA exposure and toxicity. Additionally, research could explore the potential use of NDMA as a therapeutic agent for certain diseases, such as cancer.
合成法
NDMA can be synthesized through the reaction of nitrite with dimethylamine, which is a common method used in industrial production. The reaction is typically carried out under acidic conditions and at high temperatures, and requires careful control to avoid the formation of unwanted byproducts. Other methods of NDMA synthesis include the reaction of nitrite with other amines, such as diethylamine or morpholine.
科学的研究の応用
NDMA has been extensively studied for its carcinogenic and mutagenic properties, as well as its effects on human health. Research has shown that exposure to NDMA can lead to the development of cancer in various organs, including the liver, kidney, and bladder. NDMA has also been linked to other health effects, such as liver damage, respiratory problems, and reproductive toxicity.
特性
CAS番号 |
130985-78-3 |
|---|---|
製品名 |
3-Pentanamine, N-methyl-N-nitroso- |
分子式 |
C6H14N2O |
分子量 |
130.19 g/mol |
IUPAC名 |
N-methyl-N-pentan-3-ylnitrous amide |
InChI |
InChI=1S/C6H14N2O/c1-4-6(5-2)8(3)7-9/h6H,4-5H2,1-3H3 |
InChIキー |
AUNCOGKNFHRMFT-UHFFFAOYSA-N |
SMILES |
CCC(CC)N(C)N=O |
正規SMILES |
CCC(CC)N(C)N=O |
その他のCAS番号 |
130985-78-3 |
同義語 |
N-NITROSOMETHYL(1-ETHYLPROPYL)AMINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B145301.png)
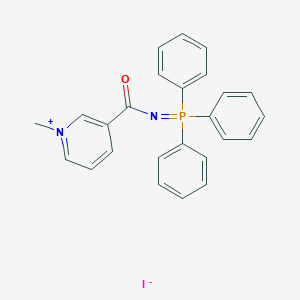
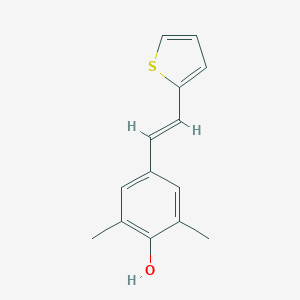
![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)
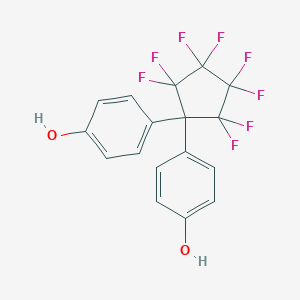
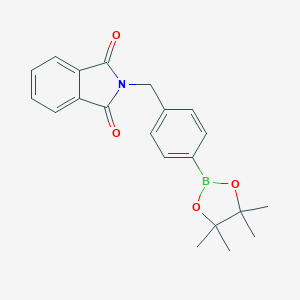
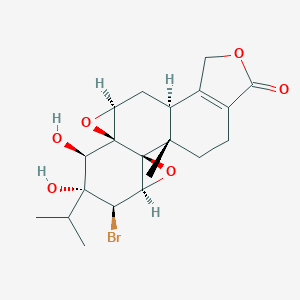
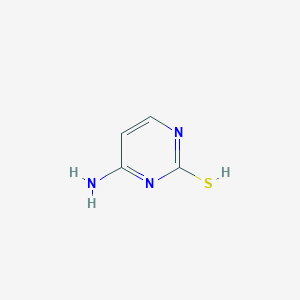
![2-[(3,4-Dichlorophenyl)amino]phenylacetic acid](/img/structure/B145318.png)
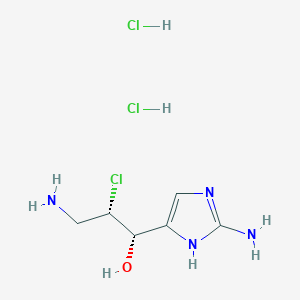
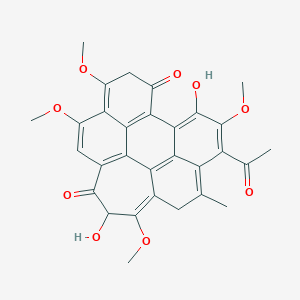
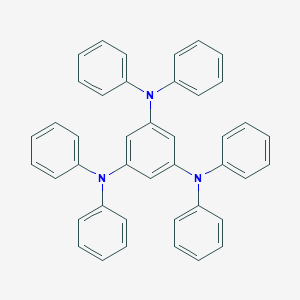
![Cyanamide, [2-(1-methylethyl)phenyl]-(9CI)](/img/structure/B145325.png)
